2-(4-Phenyl-1,3-thiazol-2-yl)acetamide

Beta-3 adrenergic receptor GPCR agonism selectivity profiling

This 4-arylthiazole scaffold delivers validated activity: β3-AR EC₅₀ 86 nM with >12.8-fold selectivity, antimicrobial MIC 6.25–25 μg/mL, and antifungal MIC 6.25 μg/mL after derivatization. As a single versatile intermediate for chalcone, chloroacetamide, and hydrazinyl pathways, it supports multi-target medicinal chemistry programs spanning GPCR, kinase, and anti-infective discovery. Procurement reduces precursor inventory and accelerates SAR exploration. Secure competitively priced, high-purity stock now.

Molecular Formula C11H10N2OS
Molecular Weight 218.27
CAS No. 58351-19-2
Cat. No. B2838067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
CAS58351-19-2
Molecular FormulaC11H10N2OS
Molecular Weight218.27
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)N
InChIInChI=1S/C11H10N2OS/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14)
InChIKeyMITSOTISLAVGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenyl-1,3-thiazol-2-yl)acetamide (CAS 58351-19-2): Chemical Identity and Core Molecular Features


2-(4-Phenyl-1,3-thiazol-2-yl)acetamide (CAS 58351-19-2) is a heterocyclic small molecule characterized by a 4-phenyl-substituted thiazole core linked to an acetamide side chain at the 2-position [1]. With a molecular formula of C₁₁H₁₀N₂OS and molecular weight of 218.28 g/mol, it serves as a versatile building block in medicinal chemistry programs targeting antimicrobial, anticancer, and anti-inflammatory indications [2]. This compound belongs to the broader 4-arylthiazole class, where the phenyl substituent at the thiazole 4-position provides a critical aromatic moiety for molecular recognition, while the acetamide group offers a synthetically tractable handle for further derivatization [3].

Why 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide Cannot Be Replaced by Arbitrary 4-Arylthiazole or Acetamide Analogs


The 4-phenylthiazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity: substitution at the thiazole 4-position with different aryl groups or modification of the acetamide moiety dramatically alters biological target engagement and potency [1]. Within the 2-amino-4-phenylthiazole series, even minor modifications to the amide substitution pattern produced IC₅₀ values ranging from 6.31 μM to inactive against the same cancer cell lines, demonstrating that the precise spatial arrangement and electronic properties of the phenyl-thiazole-acetamide framework are non-negotiable for specific biological outcomes [2]. Furthermore, the acetamide group's hydrogen bonding capacity and the thiazole ring's π-stacking potential are finely tuned by the 4-phenyl substituent; replacing this with alkyl or heteroaryl groups consistently yields compounds with divergent selectivity profiles and reduced potency against validated targets including β3-adrenergic receptors and GlcN6P synthase [3].

Quantitative Differentiation Evidence for 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide Relative to Structural Analogs


β3-Adrenergic Receptor Selectivity: 12.8-Fold Preference over β1-AR in Functional Agonism

A derivative incorporating the 2-(4-phenylthiazol-2-yl)acetamide scaffold (CHEMBL1084137) demonstrates functional agonism at human β3-adrenergic receptor (β3-AR) with an EC₅₀ of 86 nM, while exhibiting only 10% displacement of radioligand at human β1-AR at 10 μM [1]. This corresponds to a β3/β1 selectivity ratio exceeding 12.8-fold, a critical parameter for programs seeking to avoid β1-mediated cardiac off-target effects. By contrast, many 4-substituted thiazole analogs lacking the phenyl group show diminished β3 potency (EC₅₀ > 500 nM) or complete loss of selectivity [2].

Beta-3 adrenergic receptor GPCR agonism selectivity profiling

Antibacterial Potency: MIC Values of 6.25–25 μg/mL for 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Derivatives

A series of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives (compounds 3b, 3c, 3d, 3e, 3i, 3j, 3k, 3p) demonstrated minimum inhibitory concentration (MIC) values between 6.25 and 25 μg/mL against E. coli, S. aureus NCTC 6571, and P. aeruginosa NCTC 10662 [1]. Compound 3d exhibited the most promising antibacterial activity specifically against E. coli and S. aureus. This activity profile directly contrasts with N-phenylacetamide derivatives lacking the 4-phenylthiazole moiety, which show MIC values >50 μg/mL against the same bacterial strains under identical assay conditions [2]. Molecular docking studies confirmed that the 4-phenylthiazole scaffold enables productive binding to the GlcN6P synthase active site (PDB: 1JXA), a target not engaged by simpler acetamides [1].

Antibacterial MIC GlcN6P synthase

Antifungal Activity: MIC of 6.25 μg/mL Against C. albicans, A. niger, and A. flavus

Among the 2-chloro-N-(4-phenylthiazol-2-yl)acetamide series, compound 3j (bearing a piperidine substituent) achieved an MIC of 6.25 μg/mL against all three tested fungal strains: Candida albicans MTCC-183, Aspergillus niger MTCC 281, and Aspergillus flavus MTCC 277 [1]. This pan-fungal activity is not observed in the parent 2-(4-phenyl-1,3-thiazol-2-yl)acetamide lacking the chloroacetamide moiety, which shows no measurable antifungal activity (MIC > 100 μg/mL) in the same panel [2]. The chloroacetamide functionalization on the 4-phenylthiazole core is therefore required for antifungal efficacy.

Antifungal MIC Candida albicans

Synthetic Tractability: 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide as a Validated Intermediate for Diverse Derivatization

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide has been successfully employed as a starting material in at least three distinct synthetic pathways: (1) condensation with aromatic aldehydes to yield antimicrobial chalcones [1]; (2) reaction with 2-chloroacetyl chloride followed by secondary amines to produce antibacterial and antifungal 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives [2]; and (3) conversion to 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide for subsequent pyrazoline incorporation [3]. By comparison, the isomeric 2-(4-methyl-1,3-thiazol-2-yl)acetamide and 2-(4-phenyl-1,3-oxazol-2-yl)acetamide show only a single reported derivatization pathway each and lack validated antimicrobial or receptor-targeting data [4].

Synthetic building block derivatization medicinal chemistry

Prioritized Research and Industrial Applications for 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide Based on Quantitative Evidence


β3-Adrenergic Receptor Agonist Lead Optimization Programs

This scaffold is directly applicable to medicinal chemistry efforts targeting β3-AR for overactive bladder, obesity, or metabolic disorders. The demonstrated β3-AR EC₅₀ of 86 nM with >12.8-fold selectivity over β1-AR provides a validated starting point for further optimization [1]. Research groups should procure this compound to explore SAR around the acetamide linker and phenyl substitution while maintaining the β3 selectivity window that distinguishes it from non-selective thiazole analogs.

Antibacterial Discovery Targeting GlcN6P Synthase

The 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives derived from this parent compound achieve MIC values of 6.25–25 μg/mL against Gram-positive and Gram-negative pathogens, with molecular docking confirming GlcN6P synthase engagement [2]. This compound is essential for laboratories developing novel antibacterial agents against drug-resistant strains, as the 4-phenylthiazole core confers a ≥2-fold potency advantage over non-thiazole acetamide scaffolds [3].

Antifungal Lead Generation for Candida and Aspergillus Species

Derivatization of 2-(4-phenyl-1,3-thiazol-2-yl)acetamide to 2-chloro-N-(4-phenylthiazol-2-yl)acetamide analogs yields compounds with MIC = 6.25 μg/mL against C. albicans, A. niger, and A. flavus, representing a ≥16-fold improvement over the parent compound [2]. Procurement of this compound enables the systematic exploration of amine substitutions on the chloroacetamide intermediate to optimize antifungal potency and spectrum, a validated SAR path not accessible with other thiazole isomers.

Multi-Target Medicinal Chemistry Building Block Supply

As a validated intermediate for three distinct derivatization pathways (chalcones, chloroacetamides, and hydrazinyl derivatives), this compound supports diverse medicinal chemistry programs from a single inventory item [4]. Contract research organizations (CROs) and academic core facilities should stock 2-(4-phenyl-1,3-thiazol-2-yl)acetamide to service multiple client projects spanning antimicrobial, anticancer, and GPCR-targeted discovery without maintaining separate precursor inventories for each chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.